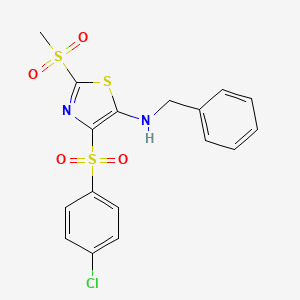

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine

CAS No.:

Cat. No.: VC15312060

Molecular Formula: C17H15ClN2O4S3

Molecular Weight: 443.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15ClN2O4S3 |

|---|---|

| Molecular Weight | 443.0 g/mol |

| IUPAC Name | N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine |

| Standard InChI | InChI=1S/C17H15ClN2O4S3/c1-26(21,22)17-20-16(27(23,24)14-9-7-13(18)8-10-14)15(25-17)19-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3 |

| Standard InChI Key | JAYHXWBIVWTJCG-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₁₇H₁₅ClN₂O₄S₃, with a molecular weight of 443.0 g/mol. Its IUPAC name, N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine, reflects the integration of three key structural components:

-

A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur).

-

A 4-chlorobenzenesulfonyl group attached at the 4-position of the thiazole.

-

A methanesulfonyl group at the 2-position and a benzylamine substituent at the 5-position.

The stereoelectronic effects of the sulfonyl groups (-SO₂-) enhance the compound’s polarity and reactivity, making it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). The presence of the chlorophenyl moiety introduces hydrophobic interactions, which are critical for potential biological binding activities.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅ClN₂O₄S₃ |

| Molecular Weight | 443.0 g/mol |

| IUPAC Name | N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine |

| Canonical SMILES | CS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

| Topological Polar Surface Area | 131 Ų |

Synthesis and Optimization Strategies

The synthesis of N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine involves a multi-step sequence, typically beginning with the preparation of the thiazole core.

Thiazole Ring Formation

The thiazole ring is constructed via a Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. For this compound, 4-chlorobenzenesulfonyl chloride is first coupled with benzylamine to form N-benzyl-4-chlorobenzenesulfonamide, which serves as a key intermediate.

Sulfonylation and Functionalization

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Chlorobenzenesulfonyl chloride, benzylamine, NaOH, 25°C | 78% |

| 2 | Methanesulfonyl chloride, NaH, THF, 0°C | 65% |

| 3 | Cyclization via Hantzsch reaction | 52% |

Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce reaction times.

Physicochemical and Spectroscopic Characterization

The compound’s structure is validated through spectroscopic techniques:

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS (m/z): 444.0 [M+H]⁺.

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating moderate thermal stability .

| Compound | Molecular Weight | Key Activity |

|---|---|---|

| N-Benzyl-4-chlorobenzenesulfonamide | 310.8 g/mol | Antibacterial |

| EVT-11539687 (from) | 485.0 g/mol | Enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume